3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
CAS No.: 142103-12-6
Cat. No.: VC21113745
Molecular Formula: C40H49N4O8P
Molecular Weight: 744.8 g/mol
* For research use only. Not for human or veterinary use.
![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile - 142103-12-6](/images/no_structure.jpg)
CAS No. | 142103-12-6 |
---|---|
Molecular Formula | C40H49N4O8P |
Molecular Weight | 744.8 g/mol |
IUPAC Name | 3-[[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Standard InChI | InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-36-24-35(51-38(36)43-25-29(5)37(45)42-39(43)46)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-36,38H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,38+,53?/m0/s1 |
Standard InChI Key | GYSQEEMWSGWZLC-SXIXUTRBSA-N |
Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES | CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES | CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
The compound 3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with a specific stereochemistry and functional groups that contribute to its unique chemical properties. It is identified by the PubChem CID 15755631 and has a molecular formula of C40H49N4O8P .
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions such as temperature, solvent choice, and reaction time. Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure at each stage.
Applications
Given its structural complexity and functional groups, this compound may be used in the synthesis of nucleic acid analogues or as a building block in medicinal chemistry. Its potential applications could include therapeutic agents or tools for studying nucleic acid interactions.
Related Compounds
Other compounds with similar structural motifs include (3R,5S)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol (CAS No. 151953-64-9), which shares the bis(4-methoxyphenyl)(phenyl)methoxy group but differs in its ring structure . Another related compound is N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H- triazolo[4,5-D]pyrimidin-5-YL)isobutyramide, which incorporates a triazolo-pyrimidine moiety .
Research Findings
Research on these compounds often focuses on their potential biological activities and chemical reactivity. The presence of specific functional groups can influence their interaction with biological systems, making them candidates for therapeutic applications.
Related Compounds
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume